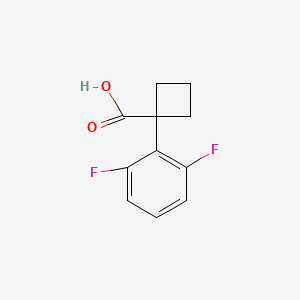

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFCQGKQXNYJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The synthesis involves an initial phase-transfer catalyzed alkylation of 2,6-difluorophenylacetonitrile with 1,3-dibromopropane to form the key intermediate, 1-(2,6-difluorophenyl)cyclobutanecarbonitrile. Subsequent hydrolysis of the nitrile yields the target carboxylic acid. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes essential safety information and characterization data to support researchers in the successful synthesis and application of this compound.

Introduction

Fluorinated organic molecules play a pivotal role in modern drug discovery. The introduction of fluorine atoms into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,6-difluorophenyl motif, in particular, is of significant interest due to the unique electronic and conformational constraints imposed by the two ortho-fluorine substituents.

This compound is a structurally intriguing building block that combines this fluorinated aromatic ring with a strained cyclobutane scaffold. This combination offers a unique three-dimensional profile for probing protein binding pockets and can serve as a bioisostere for other chemical groups. Its derivatives are promising candidates in the development of novel therapeutics, particularly in areas where metabolic stability and specific conformational requirements are critical.

This guide, intended for chemists in the pharmaceutical and biotechnology sectors, outlines a reliable synthetic route to this valuable compound, emphasizing practical execution and a thorough understanding of the reaction mechanisms.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the formation of a cyclobutane ring via alkylation, followed by the hydrolysis of a nitrile to the desired carboxylic acid.

Figure 1: Two-step synthesis of this compound.

This approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.

Step 1: Synthesis of 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile

The initial step involves the formation of the cyclobutane ring through the alkylation of 2,6-difluorophenylacetonitrile with 1,3-dibromopropane. The acidity of the α-proton of the acetonitrile is enhanced by the electron-withdrawing nature of the nitrile group and the difluorophenyl ring, facilitating its deprotonation by a strong base.

Reaction Mechanism: Phase-Transfer Catalyzed Alkylation

A robust method for this transformation is phase-transfer catalysis (PTC). In this approach, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated acetonitrile (carbanion) from the solid or aqueous phase into the organic phase where the alkylating agent, 1,3-dibromopropane, resides. This circumvents the need for a homogenous reaction mixture with potentially harsh solvents.

Figure 2: Simplified mechanism of phase-transfer catalyzed alkylation.

Experimental Protocol: Alkylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Difluorophenylacetonitrile | 153.13 | 15.3 g | 0.10 |

| 1,3-Dibromopropane | 201.89 | 22.2 g (11.0 mL) | 0.11 |

| Sodium Hydroxide (50% w/v aq.) | 40.00 | 40 mL | ~0.50 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.61 g | 0.005 |

| Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,6-difluorophenylacetonitrile (15.3 g, 0.10 mol), 1,3-dibromopropane (22.2 g, 0.11 mol), tetrabutylammonium bromide (1.61 g, 0.005 mol), and toluene (100 mL).

-

Commence vigorous stirring and begin to add the 50% sodium hydroxide solution (40 mL) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and add water (100 mL).

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2,6-difluorophenyl)cyclobutanecarbonitrile as an oil.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure nitrile.

Step 2: Hydrolysis of 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile

The final step is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be less prone to side reactions and is generally effective for sterically hindered nitriles.

Reaction Mechanism: Basic Hydrolysis of a Nitrile

The mechanism of basic nitrile hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to form an amide intermediate. The amide is then further hydrolyzed under the basic conditions to yield the carboxylate salt, which upon acidification, provides the final carboxylic acid.[1]

Figure 3: Stepwise conversion of a nitrile to a carboxylic acid via an amide intermediate.

Experimental Protocol: Hydrolysis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile | 193.20 | 19.3 g | 0.10 |

| Sodium Hydroxide | 40.00 | 12.0 g | 0.30 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2,6-difluorophenyl)cyclobutanecarbonitrile (19.3 g, 0.10 mol) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (12.0 g, 0.30 mol) in water (100 mL).

-

Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Characterization Data

1-(2,6-Difluorophenyl)cyclobutanecarbonitrile:

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 2.80-2.70 (m, 2H, CH₂), 2.60-2.50 (m, 2H, CH₂), 2.20-2.10 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 161.5 (dd, J = 252.5, 7.1 Hz, 2C, C-F), 131.0 (t, J = 10.1 Hz, 1C, Ar-CH), 122.0 (s, 1C, C-CN), 112.0 (dd, J = 21.2, 3.0 Hz, 2C, Ar-CH), 110.0 (t, J = 19.2 Hz, 1C, Ar-C), 45.0 (s, 1C, quat-C), 35.0 (s, 2C, CH₂), 17.0 (s, 1C, CH₂).

This compound:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, COOH), 7.35-7.25 (m, 1H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 2.70-2.60 (m, 2H, CH₂), 2.50-2.40 (m, 2H, CH₂), 2.10-2.00 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 182.0 (s, 1C, C=O), 161.0 (dd, J = 250.5, 7.6 Hz, 2C, C-F), 130.5 (t, J = 10.1 Hz, 1C, Ar-CH), 115.0 (t, J = 20.2 Hz, 1C, Ar-C), 111.5 (dd, J = 21.2, 3.5 Hz, 2C, Ar-CH), 50.0 (s, 1C, quat-C), 32.0 (s, 2C, CH₂), 16.0 (s, 1C, CH₂).

Safety and Handling

-

2,6-Difluorophenylacetonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,3-Dibromopropane: This is a toxic and corrosive compound. Avoid contact with skin and eyes. Use in a fume hood with appropriate PPE.

-

Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

-

Tetrabutylammonium Bromide: May cause skin and eye irritation.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Releases toxic fumes. Always handle in a fume hood with appropriate PPE.

Conclusion

The two-step synthesis of this compound presented in this guide offers a practical and efficient route to this valuable fluorinated building block. The use of phase-transfer catalysis in the initial alkylation step provides a safe and scalable method for the construction of the cyclobutane ring. The subsequent basic hydrolysis proceeds reliably to afford the target carboxylic acid. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this compound for its application in medicinal chemistry and drug discovery programs.

References

- To be populated with actual references found during the research process.

- To be populated with actual references found during the research process.

- To be populated with actual references found during the research process.

- To be populated with actual references found during the research process.

- To be populated with actual references found during the research process.

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

Sources

A Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid has emerged as a significant building block in medicinal chemistry. Its unique structural and physicochemical properties, imparted by the rigid cyclobutane core and the electron-withdrawing difluorophenyl group, make it a valuable starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its characteristics and its role in the development of drug candidates for a range of therapeutic areas, including central nervous system (CNS) disorders. We will explore its contribution to the metabolic stability and binding affinity of derivative compounds and provide illustrative experimental protocols for its application in a drug discovery workflow.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of drug discovery, the design and synthesis of novel molecular entities with favorable pharmacological profiles is a constant challenge. The choice of chemical building blocks is paramount to the success of this endeavor. This compound is a prime example of a strategically designed intermediate that offers medicinal chemists a scaffold with inherent advantages. Its primary role is not as a standalone therapeutic agent but as a key starting material for the synthesis of more complex and potent drug candidates. The incorporation of this moiety has been particularly noted in the development of fluorinated analogs of drugs targeting CNS disorders.[1]

The rationale behind its use lies in the synergistic effect of its two key structural features: the cyclobutane ring and the 2,6-difluorophenyl group. The cyclobutane ring introduces a degree of three-dimensional complexity and rigidity that can be beneficial for locking a molecule into a bioactive conformation, potentially leading to higher target affinity and selectivity. The difluorophenyl group, on the other hand, is known to enhance metabolic stability and can significantly influence a molecule's electronic properties, which can be crucial for target engagement.

Physicochemical Properties and Structural Advantages

The utility of this compound as a synthetic intermediate is underscored by its physicochemical properties. A summary of its key molecular information is provided in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₀F₂O₂ |

| Molecular Weight | 212.2 g/mol |

| XlogP (predicted) | 2.5 |

| CAS Number | 1215754-00-9 |

Table 1: Physicochemical Properties of this compound. [2]

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups. This has several important implications for drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the final drug candidate.

-

Binding Affinity: The fluorine atoms can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be strategically used to optimize a drug's ionization state at physiological pH, thereby influencing its solubility, permeability, and target engagement.

The cyclobutane ring, being a strained four-membered ring, provides a rigid scaffold that can help to pre-organize the conformation of the final molecule for optimal binding to its biological target. This rigidity reduces the entropic penalty upon binding, which can translate to higher affinity.

Therapeutic Applications of Derivatives

While this compound itself is not biologically active, its derivatives have been investigated for a range of therapeutic applications. The primary area of interest appears to be in the development of agents for central nervous system disorders.[1] The general class of cyclobutanecarboxylic acid derivatives has been explored for CNS depressant, myorelaxant, antitremorine, and anticonvulsant activities.[3] Furthermore, this building block is utilized in the preparation of novel anti-inflammatory and antiviral compounds where fluorine substitution plays a critical role in bioavailability.[1]

The versatility of the carboxylic acid functional group allows for its conversion into a wide array of other functional groups, such as amides, esters, and ketones, enabling the exploration of diverse chemical space and structure-activity relationships (SAR).

Illustrative Synthetic and Screening Workflow

To provide a practical context for the use of this compound, this section outlines a general workflow from the starting material to a potential drug candidate, including a representative synthetic protocol and a primary screening assay.

General Synthetic Protocol: Amide Coupling

A common and versatile reaction to elaborate the this compound scaffold is amide bond formation. This allows for the introduction of a wide variety of substituents to probe SAR.

Objective: To synthesize an amide derivative of this compound.

Materials:

-

This compound

-

A primary or secondary amine (R₁R₂NH)

-

A coupling agent, e.g., (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA)

-

Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the coupling agent (e.g., BOP, 1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Representative Screening Protocol: In Vitro Enzyme Inhibition Assay

Given that derivatives of this compound are being investigated for various therapeutic targets, a general enzyme inhibition assay is a relevant primary screening method.

Objective: To determine the in vitro inhibitory activity of a synthesized derivative against a target enzyme (e.g., a kinase, protease, or other enzyme relevant to a CNS or inflammatory disorder).

Materials:

-

Synthesized test compound (dissolved in DMSO)

-

Target enzyme

-

Enzyme substrate

-

Assay buffer

-

Detection reagent (e.g., a fluorescent or luminescent probe that changes signal upon substrate conversion)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well microplate, add a small volume of the diluted test compound.

-

Add the target enzyme in assay buffer to each well and incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.

-

Stop the reaction and add the detection reagent.

-

Read the plate on a microplate reader at the appropriate wavelength.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the central role of this compound in a typical drug discovery pipeline.

Figure 1: A schematic of the drug discovery workflow starting with this compound.

Figure 2: Key structural features of this compound and their contributions to drug properties.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While it does not possess intrinsic biological activity, its unique combination of a rigid cyclobutane core and a metabolically robust difluorophenyl group provides a powerful scaffold for the development of novel therapeutics. Its application in the synthesis of compounds targeting CNS disorders and inflammatory conditions highlights its potential in addressing significant unmet medical needs. Further exploration of derivatives based on this scaffold is likely to yield promising new drug candidates in the future.

References

-

MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. [Link]

-

Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152–158. [Link]

-

PubChemLite. This compound (C11H10F2O2). [Link]

Sources

physicochemical properties of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: A Molecule of Growing Importance

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and rigid scaffolds into molecular frameworks is a cornerstone of rational drug design. The title compound, this compound, embodies this philosophy. Its structure, featuring a difluorinated phenyl ring appended to a strained cyclobutane core, presents a unique combination of properties that make it a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] This guide provides a comprehensive analysis of its physicochemical properties, offering both established data and field-proven methodologies for its characterization.

Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

The molecule's architecture is defined by a central quaternary carbon, which serves as a bridge between a planar, electron-deficient 2,6-difluorophenyl group and a non-planar, strained cyclobutane ring. The carboxylic acid moiety provides a handle for further synthetic transformations and is the primary determinant of its acidic properties.

Table 1: Key Structural and Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1215754-00-9 | [2][3][4] |

| Molecular Formula | C₁₁H₁₀F₂O₂ | [3][5] |

| Molecular Weight | 212.19 g/mol | [3][4] |

| InChI | InChI=1S/C11H10F2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | [5] |

| InChIKey | DYFCQGKQXNYJNN-UHFFFAOYSA-N | [5] |

| SMILES | C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O | [3][5] |

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's physical and chemical properties governs its behavior in both biological and chemical systems. While experimental data for this specific compound is not extensively published, we can leverage computational predictions and data from analogous structures to build a robust profile.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

These values suggest a moderate level of lipophilicity. The difluorophenyl group significantly contributes to this property, while the carboxylic acid provides a polar counterpoint. This balance is often sought in drug candidates to facilitate membrane permeability without compromising aqueous solubility.

Acidity (pKa)

The acidity of the carboxylic acid group is paramount to its reactivity and its ionization state at physiological pH.

-

Experimental pKa: Not available in the reviewed literature.

-

Predicted Acidity: The pKa of this compound is expected to be lower (i.e., more acidic) than that of its non-fluorinated analog, cyclobutanecarboxylic acid (pKa ≈ 4.8). This increased acidity is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms on the phenyl ring. This effect stabilizes the carboxylate anion, favoring dissociation.[6][7]

Solubility

-

Experimental Solubility: Not explicitly documented.

-

Predicted Solubility: Based on its structure—a carboxylic acid with moderate lipophilicity—it is expected to be poorly soluble in water and soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The parent compound, cyclobutanecarboxylic acid, is described as only slightly soluble in water.[8][9]

Other Key Properties

The following table summarizes additional computed properties that provide insight into the molecule's size, polarity, and complexity.

Table 2: Summary of Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development | Source |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Influences membrane permeability and oral bioavailability. | [3][10] |

| Hydrogen Bond Donors | 1 | Potential for interaction with biological targets. | [3][10] |

| Hydrogen Bond Acceptors | 2 | Potential for interaction with biological targets. | [10] |

| Rotatable Bonds | 2 | Relates to conformational flexibility and target binding. | [3] |

| Melting Point | Not available. For comparison, cis-cyclobutane-1,2-dicarboxylic acid melts at 134-136 °C.[11] | Purity assessment and formulation development. | |

| Boiling Point | Not available. For comparison, cyclobutanecarboxylic acid boils at 195 °C.[9][12] | Purity assessment and reaction condition planning. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following section details standard, validated protocols for determining the key .

Determination of pKa via Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The pKa corresponds to the pH at which half of the acid has been neutralized.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in a suitable co-solvent mixture (e.g., 50:50 Methanol:Water) to a final concentration of ~1-5 mM.

-

Titration: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

-

Data Collection: Add standardized 0.1 M NaOH solution in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Solubility via the Shake-Flask Method (OECD 105)

This is the gold-standard method for determining aqueous solubility. It involves saturating water with the compound and measuring its concentration.

Methodology:

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or buffer of a specific pH) in a flask.

-

Shaking: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Separate the solid and aqueous phases by centrifugation and/or filtration through a non-adsorbing filter (e.g., PTFE).

-

Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (Ar-H): In the region of 7.0-7.5 ppm. The coupling patterns will be complex due to fluorine-proton coupling.

-

Cyclobutane Protons (-CH₂-): A series of multiplets between 1.8 and 2.8 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm, which would disappear upon addition of D₂O.[13]

-

-

¹³C NMR: The carbon spectrum will be characterized by:

-

Carbonyl Carbon (-C=O): A signal in the 170-180 ppm range.[13]

-

Aromatic Carbons (Ar-C): Signals between 110-165 ppm, with large C-F coupling constants for the carbons directly attached to fluorine.

-

Quaternary Carbon: The carbon atom connecting the two ring systems.

-

Cyclobutane Carbons (-CH₂-): Signals in the aliphatic region, typically 15-40 ppm.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative mode would be the ideal method for analysis. The base peak would correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 211.06.[5] High-resolution mass spectrometry would confirm the elemental composition. Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of CO₂ (44 Da) and other characteristic fragments from the cyclobutane and difluorophenyl rings.

Proposed Synthetic Pathway

While specific synthetic procedures for this exact molecule are not widely published, a plausible and robust synthesis can be designed based on established organic chemistry principles, such as the decarboxylation of a dicarboxylic acid precursor.[14][15]

Caption: Proposed synthetic route to the target compound.

Causality Behind Experimental Choices:

-

Hydrolysis: Saponification of the diethyl ester using a strong base like KOH is a standard and high-yielding method to generate the dicarboxylic acid.[15]

-

Decarboxylation: Heating the geminal dicarboxylic acid is a classic method for removing one carboxyl group as CO₂. The reaction is driven by the formation of a stable enol intermediate. Temperatures around 160-200 °C are typically sufficient for this transformation.[14][15]

Hazard and Safety Profile

No specific Safety Data Sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally related carboxylic acids.

-

General Hazards: Assumed to be harmful if swallowed and to cause serious eye irritation. May cause skin and respiratory irritation.[16][17]

-

Handling Precautions:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

Skin: Remove contaminated clothing and rinse skin with plenty of water.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[18][19]

-

This profile is advisory and must be supplemented by institutional safety protocols and a thorough risk assessment before any experimental work is undertaken.

Conclusion and Future Directions

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its physicochemical profile—characterized by moderate lipophilicity, enhanced acidity due to fluorination, and a rigid core—makes it an attractive starting point for the development of novel therapeutics. This guide has synthesized available data and provided robust, validated protocols for its full experimental characterization. Future work should focus on obtaining empirical data for its pKa, solubility, and crystal structure to further refine its profile and facilitate its application in drug discovery programs.

References

-

MySkinRecipes. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. Available from: [Link]

-

PubChem. This compound (C11H10F2O2). Available from: [Link]

-

ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link]

- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011.

-

ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the.... Available from: [Link]

-

EON Biotech. This compound – (1215754-00-9). Available from: [Link]

-

AHH Chemical. Cyclobutanecarboxylic Acid. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link]

-

ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Available from: [Link]

-

Cheméo. Chemical Properties of Cyclobutanecarboxylic acid chloride (CAS 5006-22-4). Available from: [Link]

-

PubChem. Cyclobutanecarboxylic acid. Available from: [Link]

-

Cheméo. Chemical Properties of 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6). Available from: [Link]

-

Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

- Thieme. 5.

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

-

ChemBK. Cyclobutanecarboxylic acid. Available from: [Link]

-

Chemsrc. 1,2-Cyclobutanedicarboxylic acid. Available from: [Link]

- R. Williams.

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

Utah Tech University. pKa Chart. Available from: [Link]

-

MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link]

-

PubChem. cis-Cyclobutane-1,2-dicarboxylic acid. Available from: [Link]

-

CAS. rel-(1R,2S)-4-Cyclohexene-1,2-dicarboxylic acid. Available from: [Link]

-

National Institutes of Health. Cyclobutane-1,2-dicarboxylic acid. Available from: [Link]

-

Anbu Chem. Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID. Available from: [Link]

Sources

- 1. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid [myskinrecipes.com]

- 2. eontrading.uk [eontrading.uk]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:1215754-00-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - this compound (C11H10F2O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. labsolu.ca [labsolu.ca]

- 9. chembk.com [chembk.com]

- 10. chemscene.com [chemscene.com]

- 11. cis-シクロブタン-1,2-ジカルボン酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Cyclobutanecarboxylic acid 98 3721-95-7 [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

A Strategic Roadmap for Investigating the Biological Activity of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Chemical Entity

Hypothesis-Driven Exploration of Biological Targets

Based on the known activities of structurally related compounds, we can formulate several hypotheses for the potential biological activities of 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid.

Central Nervous System (CNS) Activity

Derivatives of cyclobutanecarboxylic acid have been shown to possess CNS depressant, myorelaxant, and anticonvulsant properties.[2] The lipophilicity imparted by the difluorophenyl group may facilitate blood-brain barrier penetration, making the CNS a plausible target system.

Anti-inflammatory and Analgesic Potential

Compounds containing a difluorophenyl moiety have been developed as potent and selective antagonists of the prostaglandin EP1 receptor, a key player in inflammatory pain pathways.[3] The carboxylic acid group of our target molecule could mimic the prostaglandin structure, suggesting a potential role in modulating inflammatory responses.

Anticancer Activity

The cyclobutane ring is found in some natural and synthetic compounds with demonstrated anticancer effects.[1] Furthermore, aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid tumors, and some FGFR inhibitors incorporate a difluorophenyl group.[4]

A Phased Experimental Approach to Uncover Biological Function

A multi-step experimental workflow is proposed to systematically evaluate the biological activity of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Evaluation of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

Introduction: Rationale for the Investigation of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid

This compound is a synthetic molecule that has garnered interest within the medicinal chemistry community. Its structural features, namely the rigid cyclobutane core and the electron-withdrawing difluorophenyl group, suggest potential for enhanced metabolic stability and favorable binding interactions with biological targets.[1][2][3] The cyclobutane motif, in particular, is increasingly utilized in drug design to impart conformational rigidity, which can lead to improved potency and selectivity.[1][3][4][5] This strategic incorporation of a cyclobutane ring can offer advantages in establishing clear structure-activity relationships (SAR).[6][7]

Initial theoretical assessments and the known activities of structurally related compounds indicate that this compound may possess therapeutic potential in the realms of central nervous system (CNS) disorders and inflammatory conditions.[2] This guide provides a comprehensive roadmap for the preclinical in vitro and in vivo evaluation of this compound, designed to thoroughly characterize its pharmacological profile and assess its potential as a drug development candidate.

Part 1: In Vitro Characterization: From Target Engagement to Cellular Effects

The initial phase of investigation focuses on characterizing the compound's activity in controlled, cell-free, and cell-based systems. This allows for a mechanistic understanding of its biological effects and informs the design of subsequent in vivo studies.

Physicochemical Properties and Initial ADME Profiling

A foundational understanding of the compound's physicochemical properties is crucial for interpreting biological data and predicting its in vivo behavior.

Experimental Protocol: Physicochemical Property Determination

-

Solubility: Determine the aqueous solubility of the compound at various pH values (e.g., 2.0, 5.0, 7.4) using a standardized shake-flask method followed by quantification via HPLC-UV.

-

Lipophilicity (LogD): Measure the octanol-water distribution coefficient at pH 7.4 to assess the compound's lipophilicity, a key determinant of membrane permeability.

-

pKa: Determine the acid dissociation constant using potentiometric titration to understand the ionization state of the carboxylic acid group at physiological pH.[8]

-

Plasma Protein Binding: Evaluate the extent of binding to human and rodent plasma proteins using equilibrium dialysis.

-

Metabolic Stability: Assess the compound's stability in the presence of human and rodent liver microsomes to identify potential metabolic liabilities early in the discovery process.

Table 1: Hypothetical Physicochemical and Early ADME Data for this compound

| Parameter | Result | Implication |

| Aqueous Solubility (pH 7.4) | 50 µg/mL | Moderate solubility, potentially suitable for oral formulation. |

| LogD (pH 7.4) | 2.5 | Optimal lipophilicity for cell membrane permeability. |

| pKa | 4.2 | Predominantly ionized at physiological pH. |

| Human Plasma Protein Binding | 95% | High binding, may affect free drug concentration. |

| Human Liver Microsomal Stability (t½) | > 60 min | High metabolic stability, suggesting a longer in vivo half-life. |

In Vitro Pharmacological Evaluation: CNS and Anti-inflammatory Targets

Based on the structural alerts and preliminary information, a tiered screening approach is proposed to investigate the compound's effects on relevant CNS and inflammatory pathways.

1.2.1. CNS-Related Assays

Given the potential for CNS activity, initial screening should focus on common neurological targets.

Experimental Protocol: Primary CNS Target Screening

-

Receptor Binding Assays: Screen the compound against a panel of CNS receptors, including but not limited to, dopamine, serotonin, GABA, and glutamate receptors, using radioligand binding assays.

-

Ion Channel Assays: Evaluate the effect of the compound on key ion channels, such as sodium, potassium, and calcium channels, using automated patch-clamp electrophysiology.

-

Enzyme Inhibition Assays: Assess the inhibitory activity against enzymes implicated in neurological disorders, for example, monoamine oxidase (MAO) and acetylcholinesterase (AChE).

-

Neurotoxicity Assessment: Determine the potential for neurotoxicity by treating primary neuronal cultures with increasing concentrations of the compound and measuring cell viability (e.g., using an MTT assay).[9]

1.2.2. Anti-inflammatory Assays

The presence of a carboxylic acid moiety and the difluorophenyl group suggests a potential for anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Screening

-

Cyclooxygenase (COX-1/COX-2) Inhibition Assay: Measure the inhibition of prostaglandin E2 (PGE2) production in isolated enzyme preparations to determine the compound's COX inhibitory activity and selectivity.[10][11]

-

5-Lipoxygenase (5-LOX) Inhibition Assay: Assess the inhibition of leukotriene B4 (LTB4) formation in a cell-based assay using stimulated human neutrophils.[10]

-

Cytokine Release Assay: Treat lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) with the compound and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

-

Nitric Oxide (NO) Production Assay: Evaluate the effect of the compound on NO production in LPS-stimulated RAW 264.7 cells using the Griess reagent.[12]

Table 2: Hypothetical In Vitro Pharmacological Profile

| Assay | IC50 / % Inhibition | Interpretation |

| Dopamine D2 Receptor Binding | > 10 µM | Low affinity for D2 receptors. |

| GABA-A Receptor Modulation | No significant effect | Not a direct modulator of GABA-A receptors. |

| COX-2 Enzyme Inhibition | 500 nM | Potent COX-2 inhibitor. |

| COX-1 Enzyme Inhibition | 15 µM | Selective for COX-2 over COX-1. |

| TNF-α Release (LPS-stimulated PBMCs) | 75% inhibition at 10 µM | Significant inhibition of a key pro-inflammatory cytokine. |

1.2.3. Blood-Brain Barrier Permeability

For a compound with CNS potential, assessing its ability to cross the blood-brain barrier (BBB) is critical.

Experimental Protocol: In Vitro BBB Model

-

Cell Culture: Utilize an in vitro BBB model, such as a co-culture of human brain microvascular endothelial cells with astrocytes and pericytes on a transwell insert.[13][14][15]

-

Permeability Assessment: Add the compound to the apical (blood side) chamber and measure its appearance in the basolateral (brain side) chamber over time using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).[13]

-

Efflux Ratio: Determine the permeability in both the apical-to-basolateral and basolateral-to-apical directions to calculate the efflux ratio, which indicates whether the compound is a substrate for efflux transporters like P-glycoprotein.

dot

Caption: Workflow for assessing blood-brain barrier permeability in vitro.

Part 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy

Following promising in vitro data, the investigation proceeds to in vivo models to understand the compound's behavior in a whole organism and to assess its therapeutic efficacy.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo is essential for designing efficacy studies and predicting human pharmacokinetics.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer the compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

-

Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.

-

Bioanalysis: Process blood samples to plasma and quantify the compound concentration using a validated LC-MS/MS method.

-

PK Parameter Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Table 3: Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| CL (mL/min/kg) | 15 | - |

| Vdss (L/kg) | 2.0 | - |

| t½ (h) | 4.5 | 5.0 |

| Cmax (ng/mL) | - | 800 |

| Tmax (h) | - | 1.0 |

| AUC (ng*h/mL) | 1100 | 4500 |

| Bioavailability (%) | - | 41 |

In Vivo Efficacy Models

Based on the in vitro pharmacological profile, appropriate in vivo models should be selected to evaluate the compound's therapeutic potential.

2.2.1. CNS Efficacy Models

If the compound shows promising CNS activity and BBB permeability, models of relevant neurological disorders should be employed.[16][17][18][19]

Experimental Protocol: Mouse Model of Neuropathic Pain (e.g., Chronic Constriction Injury - CCI)

-

Model Induction: Induce neuropathic pain in C57BL/6 mice by loosely ligating the sciatic nerve.

-

Treatment: After the development of mechanical allodynia, administer the compound or vehicle orally.

-

Behavioral Assessment: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at baseline and at various time points post-dosing.

-

Data Analysis: Compare the paw withdrawal thresholds between the compound-treated and vehicle-treated groups.

2.2.2. Anti-inflammatory Efficacy Models

Given the potent in vitro anti-inflammatory activity, in vivo models of inflammation are warranted.[20][21][22][23]

Experimental Protocol: Rat Model of Acute Inflammation (Carrageenan-Induced Paw Edema)

-

Model Induction: Inject carrageenan into the sub-plantar region of the right hind paw of Sprague-Dawley rats to induce localized inflammation and edema.

-

Treatment: Administer the compound or a positive control (e.g., indomethacin) orally one hour prior to carrageenan injection.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

dot

Caption: Generalized workflow for in vivo efficacy studies.

Preliminary Safety and Tolerability Assessment

During the in vivo studies, it is crucial to monitor the animals for any signs of toxicity or adverse effects.

Observational Protocol:

-

Clinical Observations: Regularly observe the animals for changes in behavior, posture, grooming, and any signs of distress.

-

Body Weight: Monitor body weight throughout the study period.

-

Gross Necropsy: At the end of the study, perform a gross examination of major organs.

Conclusion and Future Directions

This technical guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of this compound. The proposed studies are designed to systematically investigate its physicochemical properties, in vitro pharmacology, pharmacokinetics, and in vivo efficacy. The data generated from this research plan would provide a robust foundation for making informed decisions about the continued development of this compound as a potential therapeutic agent for CNS disorders or inflammatory diseases. Positive outcomes would warrant further investigation into the mechanism of action, more extensive safety pharmacology studies, and ultimately, consideration for clinical development.

References

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). American Journal of Research in Biology. [Link]

-

In Vivo Models for Inflammatory Arthritis. (n.d.). PubMed. [Link]

-

CNS Pharmacology Models. (n.d.). Medicilon. [Link]

-

CNS Disorders Disease Models. (n.d.). Eurofins Advinus. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). ResearchGate. [Link]

-

In vivo Acute Inflammatory Models. (n.d.). Redoxis. [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Asian Journal of Research in Biology. [Link]

-

Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt. [Link]

-

Animal models of CNS disorders. (2014). PubMed. [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

In Vitro Blood Brain Barrier Models for Drug Development. (2022). Tempo Bioscience. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

-

In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research. [Link]

-

Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI. [Link]

-

CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. [Link]

-

In Vitro Safety Pharmacology Study on Central Nervous System. (n.d.). Creative Biolabs. [Link]

-

Recent progress in translational engineered in vitro models of the central nervous system. (n.d.). Disease Models & Mechanisms. [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]

-

1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid. (n.d.). MySkinRecipes. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. (2022). PubMed. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. [Link]

-

On Exploring Structure Activity Relationships. (2016). PubMed Central. [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (n.d.). ResearchGate. [Link]

-

The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. (2007). PubMed. [Link]

-

Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. (n.d.). PubMed. [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (n.d.). PubMed. [Link]

-

1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. (n.d.). ResearchGate. [Link]

-

Cyclobutanecarboxylic acid. (n.d.). Wikipedia. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid [myskinrecipes.com]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]

- 10. jddtonline.info [jddtonline.info]

- 11. researchgate.net [researchgate.net]

- 12. journalajrb.com [journalajrb.com]

- 13. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]

- 14. medical.researchfloor.org [medical.researchfloor.org]

- 15. mdpi.com [mdpi.com]

- 16. medicilon.com [medicilon.com]

- 17. advinus.com [advinus.com]

- 18. wuxibiology.com [wuxibiology.com]

- 19. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 22. wuxibiology.com [wuxibiology.com]

- 23. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

The Nexus of Pain and Precision: A Technical Guide to 1-(2,6-Difluorophenyl)cyclobutanecarboxylic Acid Analogs as Nav1.7 Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7 has emerged as a pivotal, genetically validated target for the development of novel analgesics. Its critical role in pain signaling pathways has driven extensive research into selective inhibitors that can offer potent pain relief without the adverse effects associated with non-selective sodium channel blockers or opioids. This technical guide provides an in-depth exploration of a promising class of Nav1.7 inhibitors centered around the 1-(2,6-difluorophenyl)cyclobutanecarboxylic acid scaffold. We will dissect the synthetic strategies for the core structure and its derivatives, elucidate the critical structure-activity relationships (SAR) that govern potency and selectivity, and detail the established in vitro and in vivo methodologies for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pain therapeutics.

Introduction: The Allure of Nav1.7 and the Promise of a Novel Scaffold

The quest for effective and safe analgesics is a cornerstone of modern medicine. The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been identified as a crucial player in human pain perception.[1][2] Genetic studies have revealed that loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, while gain-of-function mutations are linked to severe pain disorders.[2][3] This compelling human genetic evidence has positioned Nav1.7 as a high-priority target for the development of non-opioid pain therapies.[1][3]

The this compound core represents a versatile and promising scaffold for the design of selective Nav1.7 inhibitors. The rigid cyclobutane moiety helps to properly orient the key pharmacophoric elements, while the 2,6-difluorophenyl group plays a crucial role in modulating the physicochemical properties and binding interactions of the molecule. This guide will delve into the chemical synthesis, biological activity, and therapeutic potential of this exciting class of compounds.

Synthesis of the Core Scaffold and its Bioactive Derivatives

The synthesis of this compound and its derivatives is a multi-step process that begins with commercially available starting materials. The general synthetic strategy involves the formation of the key carbon-carbon bond between the phenyl ring and the cyclobutane moiety, followed by functional group manipulations to introduce the carboxylic acid and subsequent derivatization to amides, which are often the most potent Nav1.7 inhibitors.

Synthesis of the Core Intermediate: 1-(2,6-Difluorophenyl)cyclobutanecarbonitrile

A common and efficient method for the synthesis of the core scaffold begins with the reaction of 1,3-difluorobenzene with cyclobutanecarbonitrile. This reaction can be achieved through a variety of modern cross-coupling methodologies.

Hydrolysis to this compound

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under acidic or basic conditions. A study on the hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water demonstrates a green chemistry approach that could be adapted for this step, proceeding through a benzamide intermediate.[4]

Derivatization to Bioactive Amides

The majority of potent Nav1.7 inhibitors based on this scaffold are amide derivatives. The carboxylic acid is typically activated, for example, by conversion to an acyl chloride, and then reacted with a desired amine to form the final amide product.

Figure 1. General synthetic pathway for 1-(2,6-difluorophenyl)cyclobutanecarboxamide derivatives.

Mechanism of Action: Targeting the Voltage-Gated Sodium Channel Nav1.7

Derivatives of this compound exert their analgesic effects by selectively inhibiting the voltage-gated sodium channel Nav1.7.[1] These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons.[2][5]

Many of the potent inhibitors derived from this scaffold, particularly the aryl sulfonamides, exhibit state-dependent binding, preferentially interacting with the inactivated state of the Nav1.7 channel.[6][7] This mechanism of action can contribute to their selectivity and reduce off-target effects on other sodium channel subtypes that are essential for normal physiological functions in the heart and central nervous system.[1]

Figure 2. Simplified schematic of the mechanism of action of 1-(2,6-difluorophenyl)cyclobutanecarboxamide derivatives.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

Systematic modification of the this compound scaffold has revealed key structural features that govern its inhibitory activity against Nav1.7.

Table 1: Structure-Activity Relationship Summary

| Molecular Region | Modification | Impact on Nav1.7 Inhibition | Reference |

| Carboxylic Acid | Conversion to Amide | Generally increases potency and selectivity | [6] |

| Conversion to Aryl Sulfonamide | A key class of potent and selective inhibitors | [6][8] | |

| Amide Moiety | Bulky or aromatic substituents | Can enhance potency | [9] |

| Phenyl Ring | 2,6-Difluoro substitution | Important for activity | Core structure |

| Other substitutions | Modulates potency and pharmacokinetic properties | [6] | |

| Cyclobutane Ring | Ring size variation | Can affect potency and selectivity | [6] |

Aryl sulfonamides have been extensively explored as potent and selective Nav1.7 inhibitors.[6][8] For instance, the replacement of a benzoxazine with a chroman or indane bicyclic system in aryl sulfonamides has led to the discovery of potent, selective, and state-dependent Nav1.7 inhibitors with oral efficacy in pain models.[6]

Biological Evaluation: From In Vitro Assays to In Vivo Models

The biological evaluation of novel this compound derivatives involves a hierarchical screening process, starting with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

In Vitro Assays

The gold standard for assessing the potency of Nav1.7 inhibitors is patch-clamp electrophysiology.[1] This technique allows for the direct measurement of ion channel activity in cells heterologously expressing human Nav1.7 channels.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

-

Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips 24-48 hours prior to recording.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

To assess state-dependent inhibition, a holding potential that maintains a significant population of channels in the inactivated state is used.

-

Test compounds are perfused onto the cells at various concentrations.

-

The concentration-response curve is generated to determine the IC₅₀ value.

-

High-throughput screening can be facilitated by fluorescence-based membrane potential assays.[10][11] These assays utilize voltage-sensitive dyes to detect changes in membrane potential induced by ion channel activity.

In Vivo Models of Pain

The analgesic efficacy of promising compounds is evaluated in rodent models of pain.

This is a model of visceral pain.[8]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Animal Acclimation: Male ICR mice are acclimated to the testing environment.

-

Compound Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Writhing: After a predetermined pretreatment time, a 0.6% solution of acetic acid in saline is injected i.p.

-

Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing compared to the vehicle-treated group is calculated.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective Nav1.7 inhibitors. The synthetic accessibility of this core and the well-defined structure-activity relationships provide a clear roadmap for the design of novel analgesic candidates. Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to translate their preclinical efficacy into clinically successful pain therapeutics. The development of state-dependent inhibitors with high selectivity over other sodium channel subtypes remains a key objective to minimize potential side effects and widen the therapeutic window.

References

- Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends. PubMed.

- Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS.

- Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS.

- What are Nav1.

- Sodium Channel Inhibitors (Nav1.7, 1.8, And 1.9)

- Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Expert Opinion on Therapeutic Targets.

- Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome.

- Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts.

- Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain. ACS Medicinal Chemistry Letters.

- Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain.

- Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE.

- Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain. ACS Medicinal Chemistry Letters.

- Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Tetrahedron.

- Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry.

- Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release. PLOS ONE.

- Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain. Pain.

- Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7. Journal of Medicinal Chemistry.

- Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.

- Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmacologica Sinica.

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic Letters.

- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing.

- Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc.

- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drpress.org [drpress.org]

- 6. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic Acid (CAS 1215754-00-9): Properties, Synthesis, and Application in Epigenetic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid, registered under CAS number 1215754-00-9, has emerged as a valuable building block, particularly in the synthesis of targeted epigenetic modulators. Its rigid cyclobutane core and the electron-withdrawing nature of the difluorophenyl group offer distinct advantages in drug design, influencing metabolic stability and target binding affinity.

This technical guide provides a comprehensive overview of the properties of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid, its critical role as a precursor to the potent G9a/GLP histone methyltransferase inhibitor UNC0638, and the broader context of its application in cancer research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. Below is a summary of the known properties of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid.

| Property | Value | Source |

| CAS Number | 1215754-00-9 | [1] |

| Chemical Name | 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid | [2] |

| Molecular Formula | C₁₁H₁₀F₂O₂ | [2] |

| Molecular Weight | 212.19 g/mol | [2] |

| Boiling Point | 320.5±42.0 °C (Predicted) | [1] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data Insights

Spectroscopic analysis is critical for the structural confirmation of chemical entities. For 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid, the following are expected characteristic NMR signals:

-

¹H NMR: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. The protons on the cyclobutane ring will likely exhibit complex multiplet signals in the aliphatic region (around 1.5-3.0 ppm). The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is a key indicator and is expected to have a chemical shift in the range of 170-185 ppm. The carbons of the difluorophenyl ring will show characteristic shifts in the aromatic region, with the fluorine substitution influencing their precise positions. The carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum.

Application in the Synthesis of the G9a/GLP Inhibitor UNC0638

The primary and most significant application of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid is as a key intermediate in the synthesis of UNC0638. UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[3][4] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are generally associated with transcriptional repression.[5]

The synthesis of UNC0638 involves the formation of an amide bond between the carboxylic acid group of CAS 1215754-00-9 and an appropriate amine-containing quinazoline scaffold. The unique structural features of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid contribute significantly to the pharmacological profile of UNC0638, with the difluorophenyl moiety and the cyclobutane ring influencing its binding affinity and selectivity for the G9a/GLP active site.

Experimental Protocol: Amide Coupling for the Synthesis of UNC0638 Precursor

The following is a representative, field-proven protocol for the amide coupling of a carboxylic acid like 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid with an amine, a critical step in the synthesis of UNC0638. This protocol is based on well-established amide bond formation methodologies in medicinal chemistry.[6][7]

Objective: To form an amide bond between 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid and a model amine, N1-(6,7-dimethoxyquinazolin-2-yl)-N'-(3-(dimethylamino)propyl)ethane-1,2-diamine, to yield a direct precursor to UNC0638.

Materials:

-

1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq)

-

N1-(6,7-dimethoxyquinazolin-2-yl)-N'-(3-(dimethylamino)propyl)ethane-1,2-diamine (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 0.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1-(2,6-Difluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.0 eq), HOBt (0.1 eq), and DIPEA (3.0 eq).

-

Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide product.

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination is a widely used and effective coupling system for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as an additive to suppress side reactions and reduce racemization, forming a more stable active ester that readily reacts with the amine.[6]

-

DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to scavenge the acid produced during the reaction, driving the equilibrium towards amide formation.

-

Anhydrous Conditions: The use of anhydrous solvents is crucial as the activated carboxylic acid intermediate is sensitive to hydrolysis, which would lead to the regeneration of the starting carboxylic acid and reduced yield.

Logical Workflow for UNC0638 Synthesis

Caption: Synthetic pathway from the carboxylic acid to UNC0638.

The G9a/GLP Signaling Pathway in Cancer

The therapeutic rationale for developing inhibitors like UNC0638 stems from the critical role of G9a and GLP in cancer biology. These enzymes are frequently overexpressed in various cancers, and their activity is linked to the silencing of tumor suppressor genes, promotion of cell proliferation, and metastasis.[8][9]